molecular formula C13H13NO5 B14443422 Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate CAS No. 76842-84-7

Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate

Katalognummer: B14443422
CAS-Nummer: 76842-84-7
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: PPNKPLRWTPTNEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitrophenyl group attached to a pent-4-enoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-nitrophenylacetate: Similar in structure but lacks the pent-4-enoate moiety.

    Ethyl 3-(4-nitrophenyl)propanoate: Similar but with a different carbon chain length.

    Ethyl 2-(4-nitrophenyl)acetate: Similar but with a different position of the nitrophenyl group.

Uniqueness

Ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. The presence of both the nitrophenyl group and the pent-4-enoate ester makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

76842-84-7

Molekularformel

C13H13NO5

Molekulargewicht

263.25 g/mol

IUPAC-Name

ethyl 5-(4-nitrophenyl)-3-oxopent-4-enoate

InChI

InChI=1S/C13H13NO5/c1-2-19-13(16)9-12(15)8-5-10-3-6-11(7-4-10)14(17)18/h3-8H,2,9H2,1H3

InChI-Schlüssel

PPNKPLRWTPTNEK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.